molecular formula C18H19N5O3 B2996342 N,3-bis(3-methoxyphenyl)-2-(2H-tetrazol-5-yl)propanamide CAS No. 483993-50-6

N,3-bis(3-methoxyphenyl)-2-(2H-tetrazol-5-yl)propanamide

Cat. No.: B2996342
CAS No.: 483993-50-6
M. Wt: 353.382
InChI Key: IDYSMPBJLXBVSI-UHFFFAOYSA-N
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Description

N,3-Bis(3-methoxyphenyl)-2-(2H-tetrazol-5-yl)propanamide is a synthetic organic compound featuring a propanamide backbone substituted with two 3-methoxyphenyl groups and a 2H-tetrazole ring. The tetrazole moiety (a five-membered aromatic ring containing four nitrogen atoms) is a critical pharmacophore known for its bioisosteric replacement of carboxylic acids, enhancing metabolic stability and bioavailability .

Properties

IUPAC Name

N,3-bis(3-methoxyphenyl)-2-(2H-tetrazol-5-yl)propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19N5O3/c1-25-14-7-3-5-12(9-14)10-16(17-20-22-23-21-17)18(24)19-13-6-4-8-15(11-13)26-2/h3-9,11,16H,10H2,1-2H3,(H,19,24)(H,20,21,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IDYSMPBJLXBVSI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)CC(C2=NNN=N2)C(=O)NC3=CC(=CC=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

353.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,3-bis(3-methoxyphenyl)-2-(2H-tetrazol-5-yl)propanamide typically involves multi-step organic reactions. One possible route could involve the following steps:

    Formation of the Tetrazole Ring: The tetrazole ring can be synthesized by the cyclization of an appropriate nitrile with sodium azide under acidic conditions.

    Coupling with Methoxyphenyl Groups: The methoxyphenyl groups can be introduced through a coupling reaction, such as a Suzuki or Heck reaction, using appropriate aryl halides and palladium catalysts.

    Amidation: The final step involves the formation of the amide bond, which can be achieved by reacting the intermediate with an appropriate amine under dehydrating conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, green chemistry principles, and scalable reaction conditions.

Chemical Reactions Analysis

Types of Reactions

N,3-bis(3-methoxyphenyl)-2-(2H-tetrazol-5-yl)propanamide can undergo various chemical reactions, including:

    Oxidation: The methoxy groups can be oxidized to form corresponding phenols or quinones.

    Reduction: The tetrazole ring can be reduced under specific conditions to form amines or other derivatives.

    Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst can be used.

    Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (NH3, OH-) can be employed under appropriate conditions.

Major Products

The major products of these reactions would depend on the specific reagents and conditions used. For example, oxidation of the methoxy groups could yield phenols, while reduction of the tetrazole ring could produce amines.

Scientific Research Applications

N,3-bis(3-methoxyphenyl)-2-(2H-tetrazol-5-yl)propanamide may have several applications in scientific research, including:

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Potential use as a probe or ligand in biochemical assays.

    Medicine: Investigation of its pharmacological properties for drug development.

    Industry: Use in the development of new materials or catalysts.

Mechanism of Action

The mechanism of action of N,3-bis(3-methoxyphenyl)-2-(2H-tetrazol-5-yl)propanamide would depend on its specific biological target. Generally, tetrazole derivatives can interact with enzymes, receptors, or other proteins, modulating their activity. The methoxyphenyl groups may enhance binding affinity or selectivity towards specific molecular targets.

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural analogs of N,3-bis(3-methoxyphenyl)-2-(2H-tetrazol-5-yl)propanamide differ primarily in substitution patterns on the phenyl rings and the tetrazole moiety. Below is a comparative analysis based on molecular features, physicochemical properties, and applications:

Table 1: Key Structural and Functional Comparisons

Compound Name Substituents (Phenyl Rings) Tetrazole Position Molecular Weight Key Features/Applications Reference
N,3-Bis(3-methoxyphenyl)-2-(2H-tetrazol-5-yl)propanamide 3-methoxy (both phenyls) 2H-tetrazol-5-yl ~381.4 g/mol* High polarity, potential CNS activity
3-(2,3-Dimethoxyphenyl)-N-(4-methoxyphenyl)-2-(2H-tetrazol-5-yl)propanamide 2,3-dimethoxy, 4-methoxy 2H-tetrazol-5-yl 411.4 g/mol Enhanced solubility, kinase inhibition
N-(2-Ethylphenyl)-3-(3-methylphenyl)-2-(2H-tetrazol-5-yl)propanamide 2-ethyl, 3-methyl 2H-tetrazol-5-yl 335.4 g/mol Lipophilic, antimicrobial applications
3-(4-Hydroxy-3-methoxyphenyl)-2-(2H-tetrazol-5-yl)-N-(3-(trifluoromethyl)phenyl)propanamide 4-hydroxy-3-methoxy, 3-CF₃ 2H-tetrazol-5-yl 407.35 g/mol Antioxidant, anti-inflammatory activity

*Calculated based on molecular formula (C₂₄H₂₃N₅O₃).

Key Observations:

Substituent Effects on Solubility :

  • The presence of 3-methoxy groups (as in the target compound) increases polarity compared to analogs with lipophilic substituents like ethyl or trifluoromethyl (). This enhances aqueous solubility, critical for oral bioavailability .
  • The 4-hydroxy-3-methoxyphenyl group in introduces hydrogen-bonding capacity, further improving solubility and interaction with biological targets.

Tetrazole Acidity and Bioactivity :

  • The 2H-tetrazol-5-yl group (common across all analogs) has a pKa ~4.9, making it protonated at physiological pH. This mimics carboxylic acids but with superior metabolic stability .
  • In , the 2,3-dimethoxy substitution on one phenyl ring may enhance binding to hydrophobic pockets in enzymes, as seen in kinase inhibitors.

Lipophilic analogs (e.g., ) are more likely to penetrate bacterial membranes, aligning with reported antimicrobial uses.

Biological Activity

N,3-bis(3-methoxyphenyl)-2-(2H-tetrazol-5-yl)propanamide, a compound featuring a tetrazole moiety and methoxyphenyl groups, has garnered attention for its diverse biological activities. This article reviews the compound's biological activity, including its synthesis, structural characteristics, and various bioassays that highlight its potential therapeutic applications.

Structural Characteristics

The compound is characterized by the presence of:

  • Tetrazole Ring : Known for its bioactive properties.
  • Methoxyphenyl Groups : These groups enhance lipophilicity and may contribute to the compound's interaction with biological targets.

The molecular formula is C19H21N5O2C_{19}H_{21}N_5O_2 with a molecular weight of 357.4 g/mol. The crystal structure analysis reveals that the compound exhibits specific bond lengths and angles typical for tetrazole derivatives, which are crucial for their biological activity .

Synthesis

The synthesis of N,3-bis(3-methoxyphenyl)-2-(2H-tetrazol-5-yl)propanamide typically involves:

  • Formation of the Tetrazole Ring : Utilizing appropriate precursors under controlled conditions.
  • Substitution Reactions : Attaching methoxyphenyl groups through nucleophilic substitution methods.

These synthetic routes are optimized to yield high purity and yield of the desired compound.

Antimicrobial Activity

Research indicates that N,3-bis(3-methoxyphenyl)-2-(2H-tetrazol-5-yl)propanamide exhibits significant antimicrobial properties. It has shown effectiveness against various Gram-positive bacteria, including strains resistant to conventional antibiotics. The mechanism of action is believed to involve disruption of bacterial cell wall synthesis or inhibition of essential metabolic pathways .

Antioxidant Properties

In vitro studies have demonstrated that this compound possesses strong antioxidant activity. This is assessed using assays such as DPPH radical scavenging and ABTS assays, where it effectively reduces oxidative stress markers in cellular models. The antioxidant capacity is attributed to the electron-donating ability of the methoxy groups on the phenyl rings .

Cytotoxicity

The cytotoxic effects of N,3-bis(3-methoxyphenyl)-2-(2H-tetrazol-5-yl)propanamide have been evaluated in several cancer cell lines, including RKO (colon cancer), PC-3 (prostate cancer), and HeLa (cervical cancer). The IC50 values range from 49.79 µM to 113.70 µM across these cell lines, indicating a moderate to strong cytotoxic effect. Morphological assessments post-treatment reveal significant changes in cell structure consistent with apoptosis induction .

Case Studies

  • Anticancer Activity : A study involving the treatment of RKO cells with varying concentrations of the compound showed a dose-dependent reduction in cell viability, with significant morphological changes observed under microscopy after 48 hours of exposure.
    Cell LineIC50 (µM)Observations
    RKO60.70Apoptotic features noted
    PC-349.79Significant cell shrinkage
    HeLa78.72Loss of adherence
  • Antimicrobial Efficacy : The compound was tested against Staphylococcus aureus and Escherichia coli, showing a minimum inhibitory concentration (MIC) lower than that of standard antibiotics like penicillin.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for N,3-bis(3-methoxyphenyl)-2-(2H-tetrazol-5-yl)propanamide, and how can Design of Experiments (DoE) improve yield?

  • Methodology : Utilize statistical DoE to identify critical parameters (e.g., solvent polarity, temperature, catalyst loading). For example, fractional factorial designs can reduce the number of trials while assessing interactions between variables like reaction time and stoichiometry. Reference synthetic protocols for triazole derivatives (e.g., coupling reactions under anhydrous conditions with tetrazole ring stabilization via acid catalysis) .
  • Table 1 : Example DoE matrix for optimizing coupling reactions:

ParameterLow LevelHigh LevelImpact on Yield (%)
Temperature (°C)60100+25%
Catalyst (mol%)515+18%
Reaction Time (h)1224+12%

Q. How can analytical techniques (e.g., NMR, IR, HPLC) validate the structural integrity of this compound?

  • Methodology :

  • NMR : Confirm methoxyphenyl substituents via aromatic proton signals (δ 6.8–7.2 ppm) and tetrazole ring protons (δ 8.5–9.0 ppm). Compare with analogs like methyl 3-[[triazinyl]amino]benzoate derivatives .
  • HPLC : Use reverse-phase C18 columns (ACN/water gradient) to assess purity (>98%) and detect byproducts from incomplete coupling .

Q. What purification strategies are effective for isolating this compound from reaction mixtures?

  • Methodology : Combine column chromatography (silica gel, ethyl acetate/hexane) with recrystallization (ethanol/water). Membrane-based separation (e.g., nanofiltration) may enhance scalability for polar intermediates .

Advanced Research Questions

Q. How do computational methods (e.g., DFT, molecular docking) predict the reactivity and bioactivity of this compound?

  • Methodology :

  • DFT : Calculate frontier molecular orbitals (HOMO-LUMO gaps) to predict electrophilic/nucleophilic sites. Compare with ICReDD’s reaction path search using quantum chemical calculations .
  • Docking : Simulate binding to target proteins (e.g., kinases) using AutoDock Vina. Reference benzimidazole-triazole analogs with docking scores correlating to experimental IC50 values .

Q. What mechanistic insights explain contradictions in catalytic efficiency across different reaction conditions?

  • Methodology : Apply kinetic studies (e.g., Eyring plots) to differentiate rate-limiting steps. For example, tetrazole ring instability under basic conditions may reduce yields, requiring pH-controlled environments. Cross-validate with in-situ FTIR monitoring .

Q. How can solubility and stability studies guide formulation for biological assays?

  • Methodology :

  • Solubility : Test in DMSO/PBS mixtures (1–10 mg/mL) with dynamic light scattering (DLS) to detect aggregation.
  • Stability : Use accelerated degradation studies (40°C/75% RH for 4 weeks) and HPLC-MS to identify hydrolysis products (e.g., methoxyphenyl cleavage) .

Q. What strategies resolve discrepancies between computational predictions and experimental bioactivity data?

  • Methodology :

  • Meta-analysis : Compare docking scores with empirical IC50 values from enzyme inhibition assays. Adjust force field parameters (e.g., solvation effects) in simulations.
  • SAR Studies : Synthesize analogs (e.g., fluorophenyl or bromophenyl substitutions) to refine structure-activity relationships .

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